molecular formula C20H26N4O2S B12473802 2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone

Cat. No.: B12473802
M. Wt: 386.5 g/mol
InChI Key: KXMWSMZPAMAMJF-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone is a complex organic compound that features a triazole ring, a tetrahydronaphthalene moiety, and a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Introduction of the Tetrahydronaphthalene Moiety: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Morpholine Group: This step involves nucleophilic substitution reactions where the morpholine group is introduced.

    Final Assembly: The final step involves coupling the triazole, tetrahydronaphthalene, and morpholine moieties under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety.

    Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of triazole-containing compounds with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the tetrahydronaphthalene moiety can engage in hydrophobic interactions. The morpholine group can enhance solubility and facilitate transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H26N4O2S

Molecular Weight

386.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C20H26N4O2S/c1-2-24-19(17-8-7-15-5-3-4-6-16(15)13-17)21-22-20(24)27-14-18(25)23-9-11-26-12-10-23/h7-8,13H,2-6,9-12,14H2,1H3

InChI Key

KXMWSMZPAMAMJF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC4=C(CCCC4)C=C3

Origin of Product

United States

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